Calcium benzylphthalate

描述

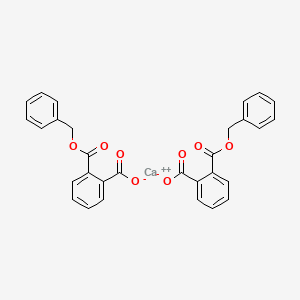

Structure

3D Structure of Parent

属性

CAS 编号 |

23239-68-1 |

|---|---|

分子式 |

C30H22CaO8 |

分子量 |

550.6 g/mol |

IUPAC 名称 |

calcium;2-phenylmethoxycarbonylbenzoate |

InChI |

InChI=1S/2C15H12O4.Ca/c2*16-14(17)12-8-4-5-9-13(12)15(18)19-10-11-6-2-1-3-7-11;/h2*1-9H,10H2,(H,16,17);/q;;+2/p-2 |

InChI 键 |

IJQRJDMNTRRHKB-UHFFFAOYSA-L |

规范 SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2C(=O)[O-].C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2C(=O)[O-].[Ca+2] |

相关CAS编号 |

2528-16-7 (Parent) |

产品来源 |

United States |

Synthetic Methodologies and Reaction Pathways

Chemical Synthesis of Calcium Benzylphthalate

The traditional chemical synthesis of this compound is primarily a two-stage process. First, a monoesterification reaction is carried out to produce the benzylphthalate anion, followed by a salt formation step.

The creation of the benzylphthalate moiety involves the formation of a mono-ester from a phthalic acid source and benzyl (B1604629) alcohol. This is formally a condensation reaction between one of the carboxylic acid groups of phthalic acid and the hydroxyl group of benzyl alcohol, resulting in monobenzyl phthalate (B1215562) (also known as 2-((benzyloxy)carbonyl)benzoic acid or benzylphthalic acid). nih.govchemicalbook.comwikipedia.org

A common and direct method for this transformation is the Fischer-Speier esterification . This reaction typically involves heating a carboxylic acid and an alcohol with an acid catalyst. wikipedia.org In the context of this compound synthesis, the reactants are phthalic anhydride (B1165640) and benzyl alcohol. Phthalic anhydride, a cyclic anhydride, is often preferred as the starting material. marchem.com.cn The reaction with an alcohol initially yields the mono-ester, which is the desired precursor. google.com

The reaction proceeds by the nucleophilic attack of benzyl alcohol on one of the carbonyl carbons of phthalic anhydride. This ring-opening reaction is often catalyzed to increase the reaction rate. Various catalysts have been investigated for the esterification of phthalic anhydride with alcohols, including:

Mineral Acids: Sulfuric acid is a conventional catalyst for Fischer esterification, promoting the reaction by protonating the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. wikipedia.orgnrochemistry.comgoogle.com

Lewis Acids: Metal salts such as ferric chloride (FeCl₃·6H₂O) have been shown to effectively catalyze the esterification of phthalic anhydride with benzyl alcohol. researchgate.net

Solid Acid Catalysts: To simplify catalyst removal, heterogeneous catalysts like sulfamic acid or macroporous resins can be employed. ijsrp.orgrug.nl For example, using sulfamic acid as a catalyst for the esterification of phthalic anhydride has been reported to achieve high conversion rates. ijsrp.org

The general reaction for the formation of monobenzyl phthalate from phthalic anhydride is as follows:

C₈H₄O₃ (Phthalic Anhydride) + C₇H₈O (Benzyl Alcohol) → C₁₅H₁₂O₄ (Monobenzyl Phthalate)

The main disadvantage of the Fischer esterification is its reversible nature, which requires strategies like removing the water byproduct to drive the equilibrium towards the product. wikipedia.org However, in the case of ring-opening of an anhydride, the reaction is generally less reversible than esterification between a dicarboxylic acid and an alcohol.

Table 1: Catalytic Approaches for Benzylphthalate Moiety Formation

| Catalyst Type | Example | Role in Reaction | Reference |

|---|---|---|---|

| Mineral Acid | Sulfuric Acid (H₂SO₄) | Acts as a Brønsted acid, protonating the carbonyl group to enhance its electrophilicity. | wikipedia.orggoogle.com |

| Lewis Acid | Ferric Chloride (FeCl₃·6H₂O) | Functions as a Lewis acid to activate the carbonyl group for nucleophilic attack. | researchgate.net |

| Solid Acid | Sulfamic Acid (H₃NSO₃) | Provides an effective and easily separable heterogeneous catalyst for the esterification process. | ijsrp.org |

| Organocatalyst | 4-DMAP | Acts as a nucleophilic catalyst in esterifications, particularly with anhydrides. | rug.nl |

Once monobenzyl phthalate (benzylphthalic acid) is synthesized and isolated, the next step is the formation of the calcium salt. This is a standard acid-base reaction where the carboxylic acid proton of monobenzyl phthalate is replaced by a calcium ion.

A straightforward method involves the reaction of benzylphthalic acid with a calcium base, such as calcium hydroxide (B78521) (Ca(OH)₂) or calcium carbonate (CaCO₃). researchgate.net The reaction with calcium hydroxide is a neutralization reaction that produces this compound and water.

2 C₁₅H₁₂O₄ (Monobenzyl Phthalate) + Ca(OH)₂ (Calcium Hydroxide) → Ca(C₁₅H₁₁O₄)₂ (this compound) + 2 H₂O

Using calcium carbonate is also a viable route, yielding this compound, water, and carbon dioxide gas, which evolves from the reaction mixture. researchgate.net

Another approach involves a precipitation method. A water-soluble salt of the benzylphthalic acid, such as the sodium or amine salt, can be prepared first. google.comgoogle.com Subsequently, the addition of a soluble calcium salt, like calcium chloride (CaCl₂), to the solution causes the less soluble this compound to precipitate, which can then be isolated by filtration. google.com

The thermal stability of calcium carboxylates has been studied, indicating that they typically exist as hydrates and decompose at elevated temperatures to form calcium carbonate as a solid product. researchgate.net

Mechanochemistry, where chemical reactions are induced by mechanical force (e.g., grinding or milling) rather than by conventional heating or dissolving in a solvent, presents an alternative synthetic pathway. irb.hracs.org This technique is gaining traction as a green and efficient method for producing various chemical compounds, including metal carboxylates. researchgate.net

The synthesis of calcium carboxylates via mechanochemistry has been successfully demonstrated. For instance, calcium acetate (B1210297) has been prepared by milling calcium carbonate (CaCO₃) or calcium hydroxide (Ca(OH)₂) with acetic acid, often with the addition of a small amount of liquid, a technique known as liquid-assisted grinding (LAG). acs.org

By analogy, a mechanochemical route for this compound could be envisioned. This would involve milling a solid mixture of a calcium source (e.g., CaCO₃ or Ca(OH)₂) with solid benzylphthalic acid.

2 C₁₅H₁₂O₄ (solid) + CaCO₃ (solid) --(milling)--> Ca(C₁₅H₁₁O₄)₂ (solid) + H₂O (liquid) + CO₂ (gas)

This approach offers several potential advantages, including the reduction or elimination of bulk solvents, potentially faster reaction times, and the ability to produce solvent-free products directly. irb.hracs.org

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to chemical synthesis aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. cu.edu.tr These principles are highly relevant to the production of this compound.

Atom economy is a measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants. uhcl.edu Reactions with high atom economy are a cornerstone of green chemistry because they generate less waste.

The synthesis of monobenzyl phthalate via the direct condensation of phthalic anhydride with benzyl alcohol is an example of a 100% atom-economical reaction in theory, as all atoms from the reactants are incorporated into the final product.

The salt formation step via neutralization with calcium hydroxide also exhibits high atom economy, with water being the only byproduct. The reaction with calcium carbonate is slightly less atom-economical due to the loss of carbon dioxide. Sustainable reagent utilization focuses on using renewable feedstocks and catalysts that can be recycled and reused, such as heterogeneous solid acid catalysts. ias.ac.inresearchgate.net

A key goal of green chemistry is to replace volatile and hazardous organic solvents with safer alternatives. cu.edu.tr Several strategies can be applied to the synthesis of this compound.

Solvent-Free Reactions: Performing reactions without a solvent is an ideal green approach. iiste.orgresearchgate.net The esterification of alcohols can often be conducted under solvent-free conditions, for example, by simply heating the reactants with a catalyst. iiste.org Mechanochemical synthesis is another prominent example of a solvent-free or low-solvent technique. irb.hr

Water as a Solvent: Water is a non-toxic, non-flammable, and renewable solvent. wikipedia.org While esterification is the reverse of hydrolysis, conducting the reaction in water under high-temperature and high-pressure (sub- or supercritical) conditions has been shown to be effective for synthesizing phthalate derivatives. cu.edu.tr

Green Solvents: Where a solvent is necessary, a range of environmentally benign options are available. These include solvents derived from renewable resources like glycerol (B35011) and its derivatives (e.g., solketal), or highly stable and versatile ethers like dipropylene glycol di-methyl ether (DPGDME). impag.ch Ionic liquids, which are salts with low melting points, have also been developed as "green" catalyst-solvent systems for phthalate synthesis due to their low vapor pressure and recyclability. ias.ac.inresearchgate.net Supercritical fluids, such as supercritical carbon dioxide, can also serve as reaction media, offering the advantage of easy removal post-reaction. wikipedia.org

Table 2: Potential Green Solvents for Esterification Reactions

| Solvent/Medium | Type | Key Green Characteristics | Reference |

|---|---|---|---|

| Water | Aqueous | Non-toxic, renewable, non-flammable. | wikipedia.org |

| Supercritical CO₂ | Supercritical Fluid | Non-toxic, readily available, easily removed and recycled post-reaction. | wikipedia.org |

| Ionic Liquids | Salt-based Solvent | Low volatility, high thermal stability, potential for recyclability. | ias.ac.inresearchgate.net |

| Solketal | Bio-derived | Derived from renewable glycerin, non-toxic, biodegradable. | impag.ch |

| None (Solvent-free) | Reaction Condition | Eliminates solvent waste, simplifies product purification. | iiste.orgresearchgate.net |

Catalytic Systems for Enhanced Efficiency

The synthesis of phthalate esters, the precursors to this compound, is significantly improved by the use of catalysts. The primary reaction involves the esterification of phthalic anhydride with an alcohol, in this case, benzyl alcohol. Various catalytic systems have been developed to increase the rate, yield, and selectivity of this process.

Traditionally, strong mineral acids such as sulfuric acid and phosphoric acid have been used as homogeneous catalysts for esterification. researchgate.net While effective, these catalysts present challenges including equipment corrosion and difficult separation from the product mixture. To address these issues, research has shifted towards more benign and reusable catalysts.

Lewis Acid Catalysts: Lewis acids are effective catalysts for the two-step, one-pot synthesis of phthalate diesters. For instance, iron(III) chloride (FeCl₃) at a concentration of 10 mol% can catalyze the reaction between phthalic anhydride and various alcohols. researchgate.net This process first involves a facile addition-displacement to form the monoester, followed by a Lewis acid-catalyzed esterification to yield the diester with good yields. researchgate.net

Heterogeneous and Solid Acid Catalysts: The use of solid acid catalysts is a key strategy for developing greener and more efficient esterification processes. These catalysts are easily separated from the reaction mixture, are often reusable, and can reduce waste. Examples include:

Zeolite-supported catalysts (e.g., H-ZSM-5): These can facilitate reactions at lower temperatures, potentially reducing energy consumption.

Organoamine catalysts: Triethylamine has been used to enhance reaction efficiency, particularly in neutralizing acidic byproducts. google.com

Transesterification Catalysts: An alternative route to producing specific phthalates is through transesterification (ester interchange). This method involves reacting a dialkyl phthalate with a different alcohol in the presence of a catalyst. Sodium alkoxides, such as sodium methoxide, and sodium hydroxide have been effectively used as catalysts in the production of various benzyl alkyl phthalates. google.com

The following table summarizes various catalytic systems used in the synthesis of related phthalate esters.

| Catalyst Type | Specific Catalyst | Reactants | Key Advantages |

| Lewis Acid | Iron(III) Chloride (FeCl₃) | Phthalic Anhydride, Alcohols | High yields in one-pot synthesis. researchgate.net |

| Organoamine | Triethylamine | Phthalic Acid Monosodium Salt, Benzyl Chloride | Neutralizes HCl byproducts, enhancing efficiency. google.com |

| Alkali Metal Alkoxide | Sodium Methoxide (NaOMe) | Butyl Benzyl Phthalate, Exchange Alcohol | Effective for transesterification reactions. google.com |

| Alkali Metal Hydroxide | Sodium Hydroxide (NaOH) | Dialkyl Phthalate, Exchange Alcohol | High yields in transesterification. google.com |

Mechanistic Elucidation of Formation Processes

The formation of this compound is a two-stage process. The first stage is the synthesis of a phthalate monoester from phthalic anhydride and benzyl alcohol, followed by the second stage of salt formation with a calcium source.

Stage 1: Formation of Monobenzyl Phthalate

The reaction between phthalic anhydride and an alcohol, such as benzyl alcohol, proceeds via a nucleophilic acyl substitution mechanism. asianpubs.orglibretexts.org

Nucleophilic Attack: The oxygen atom of the hydroxyl group in benzyl alcohol acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the phthalic anhydride molecule. This leads to the formation of a tetrahedral intermediate. asianpubs.orglibretexts.org

Ring Opening: The unstable tetrahedral intermediate collapses. The anhydride ring opens, resulting in the formation of a carboxylate group and an ester group.

Proton Transfer: A proton is transferred to the newly formed carboxylate, yielding the final monoester product, monobenzyl phthalate, which contains both an ester functional group and a carboxylic acid functional group. libretexts.org

This reaction can be catalyzed by either acid or base. In the absence of a strong catalyst, the reaction can still proceed, particularly with heating. asianpubs.org

Stage 2: Formation of this compound Salt

The second stage involves the reaction of the acidic monobenzyl phthalate with a calcium base, such as calcium oxide (CaO) or calcium hydroxide (Ca(OH)₂). This is a classic acid-base neutralization reaction. google.comwipo.int

Deprotonation: The acidic proton of the carboxylic acid group on monobenzyl phthalate is removed by the base.

Salt Formation: The resulting monobenzyl phthalate anion then forms an ionic bond with the calcium cation (Ca²⁺). To maintain charge neutrality, two monobenzyl phthalate anions coordinate with a single calcium ion.

2 (Monobenzyl Phthalate) + CaO → Calcium bis(benzylphthalate) + H₂O

Patents describing the preparation of calcium salts from dicarboxylic acid monoesters indicate that the reaction can be carried out by neutralizing the monoester with a calcium source, often in a solvent like chloroform (B151607) or benzene (B151609), sometimes with the addition of a small amount of an alcohol like ethanol (B145695) to facilitate the reaction. google.com The resulting salt can then be isolated. google.com

Coordination Chemistry and Advanced Structural Characterization

Ligand Properties and Coordination Modes of Benzylphthalate Anions

The benzylphthalate anion, derived from the mono-esterification of phthalic acid with benzyl (B1604629) alcohol, presents a versatile ligand for metal coordination. Its structural and electronic characteristics, particularly the carboxylate group and the bulky benzyl substituent, govern its interaction with metal centers like calcium.

Carboxylate Binding to Calcium Centers

The carboxylate group is a versatile donor that can bind to metal ions in several modes. unigoa.ac.in In calcium-carboxylate complexes, the coordination sphere of the calcium ion typically includes multiple carboxylate groups, with water molecules frequently participating in the coordination. illinois.edu The most prevalent coordination number for calcium in these complexes is eight, though six and seven-coordinate geometries are also common. rsc.orgillinois.edu

The interaction between the carboxylate moiety and the calcium center is primarily ionic. The carboxylate group of the phthalate (B1215562) ligand can coordinate to calcium in various ways:

Unidentate: One oxygen atom of the carboxylate group binds to the calcium ion. This is the most common coordination mode, accounting for approximately two-thirds of structurally characterized calcium-carboxylate interactions. illinois.edu

Bidentate Chelation: Both oxygen atoms of the same carboxylate group bind to a single calcium center, forming a stable chelate ring. illinois.edunih.gov This mode is favored when it results in five- or six-membered rings, which minimize steric strain. nih.gov

Bidentate Bridging: The carboxylate group bridges two different calcium centers, a common feature in the formation of coordination polymers.

In related calcium phthalate complexes, hydrogen bonding between coordinated water molecules and carboxylate groups plays a crucial role in stabilizing the resulting two- or three-dimensional networks. illinois.edu

Influence of Steric and Electronic Factors on Coordination Geometry

The coordination geometry of metal complexes is determined by a combination of factors, including the electronic and steric requirements of the metal and the ligand. unigoa.ac.innih.gov In the case of calcium benzylphthalate, the presence of the bulky benzyl group introduces significant steric hindrance.

This steric bulk can influence the coordination in several ways:

It may favor less crowded coordination geometries or specific ligand conformations to minimize steric clashes between adjacent ligands. nih.gov

Steric interference from substituents can disfavor certain coordination modes. For example, bulky groups near the coordinating atoms can force a metal into a specific geometry, such as a tetrahedral arrangement instead of a more common octahedral one. nih.gov

Electronically, the benzyl group is largely considered to be sterically demanding rather than electronically active in modifying the carboxylate's donor properties directly. However, the aromatic ring is hydrophobic, which could lead to specific packing arrangements driven by hydrophobic interactions and π-π stacking between benzyl groups in the solid state. geologyscience.ru

Structural Analysis of this compound Complexes

The precise determination of molecular structure is essential for understanding the properties of a compound. Techniques like X-ray diffraction provide atomic-level information on bond lengths, angles, and crystal packing. uhu-ciqso.es

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the three-dimensional structure of crystalline materials. mdpi.comceitec.cz This technique provides precise data on unit cell dimensions, bond lengths, and bond angles, allowing for an unambiguous characterization of the coordination environment of the calcium ion and the conformation of the benzylphthalate ligand. uhu-ciqso.es

While a specific, publicly available single-crystal structure of this compound is not detailed in the reviewed literature, analysis of analogous calcium-carboxylate structures provides a clear indication of the expected findings. rsc.orgresearchgate.net For example, in a related calcium-tetratopic carboxylate complex, the Ca-O bond distances were found to vary depending on whether the oxygen atom belonged to a carboxylate group or a coordinating solvent molecule, highlighting the subtle influences of the ligand environment. rsc.org A SC-XRD study of this compound would be expected to reveal:

The precise coordination number and geometry of the calcium center (e.g., octahedral, square antiprism). illinois.edu

The exact coordination mode(s) of the benzylphthalate ligand (unidentate, bidentate, bridging).

The role of any solvent molecules, such as water, in the coordination sphere and in forming hydrogen-bonding networks. researchgate.netillinois.edu

Intermolecular interactions, such as hydrogen bonds or π-π stacking, that stabilize the crystal lattice.

Powder X-ray Diffraction for Polymorphism and Phase Transitions

Powder X-ray diffraction (PXRD) is a powerful, non-destructive technique used to identify crystalline phases and investigate polymorphism. creative-biostructure.comfrontiersin.org Each crystalline form of a compound produces a unique diffraction pattern, which serves as a fingerprint for that specific polymorph. nih.gov

PXRD is crucial for:

Phase Identification: Confirming the purity of a synthesized sample of this compound.

Polymorphism Studies: Identifying if this compound can exist in multiple crystalline forms (polymorphs). Different polymorphs can have distinct physical properties. creative-biostructure.com

Monitoring Phase Transitions: Observing changes in the crystal structure as a function of temperature or pressure, which would appear as changes in the diffraction pattern.

The complexity of pharmaceutical and material structures makes polymorphism a common phenomenon, and the quality of PXRD data is key to distinguishing between different forms. nih.gov

Crystallographic Parameters and Lattice Interactions

Crystallographic parameters are the numerical values that define the size and shape of the unit cell of a crystal. These parameters are determined through single-crystal X-ray diffraction. As a specific structure for this compound is not available, the following table presents illustrative crystallographic data from a known calcium-carboxylate coordination polymer, [Ca(2,6-Hpdc)₂(H₂O)₂], to demonstrate the type of information obtained from such an analysis. researchgate.net

Table 1: Illustrative Crystallographic Parameters for a Calcium-Carboxylate Complex

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₁₀CaN₂O₁₀ |

| Formula Weight | 430.33 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.016(5) |

| b (Å) | 10.975(5) |

| c (Å) | 9.305(5) |

| α (°) | 90 |

| β (°) | 107.03(5) |

| γ (°) | 90 |

| Volume (ų) | 782.1(7) |

| Z (Formula units/cell) | 2 |

Data sourced from a study on [Ca(2,6-Hpdc)₂(H₂O)₂] for illustrative purposes. researchgate.net

Spectroscopic Investigations of Molecular Structure

Advanced NMR spectroscopy would be a critical tool for characterizing the structure of this compound in solution. Techniques such as ¹H and ¹³C NMR would confirm the presence of the benzyl and phthalate moieties.

In a hypothetical ¹H NMR spectrum of the benzylphthalate anion, one would expect to see characteristic signals for the aromatic protons of both the benzyl and phthalate groups, as well as the methylene (B1212753) protons of the benzyl group. For instance, ¹H NMR data for the structurally similar benzyl butyl phthalate shows aromatic protons in the range of 7.5-7.7 ppm and the benzylic methylene protons around 5.3 ppm. chemicalbook.comepa.gov For this compound, coordination to the Ca²⁺ ion could induce subtle shifts in these proton resonances compared to the free ligand, providing insights into the coordination environment.

¹³C NMR would complement the proton data, with distinct signals anticipated for the carboxylate carbons, the aromatic carbons, and the benzylic methylene carbon. Changes in the chemical shift of the carboxylate carbon upon coordination with calcium would be particularly diagnostic of the metal-ligand interaction.

Solid-state NMR (ssNMR) could be employed to study the compound in its solid form. Techniques like ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) would provide information about the different carbon environments in the crystal lattice. Furthermore, advanced techniques such as solid-state ¹⁷O NMR could directly probe the oxygen atoms of the carboxylate groups, which are directly involved in coordination to the calcium ion. Studies on other metal-containing carboxylic salts have demonstrated the sensitivity of ¹⁷O NMR parameters to the local coordination environment and hydrogen bonding. acs.org

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: These are estimated values based on related structures and are for illustrative purposes only.)

| Atom | Hypothetical Chemical Shift (ppm) | Expected Multiplicity |

| ¹H NMR | ||

| Aromatic (Phthalate) | 7.5 - 7.8 | m |

| Aromatic (Benzyl) | 7.2 - 7.4 | m |

| Benzylic CH₂ | ~5.4 | s |

| ¹³C NMR | ||

| Carbonyl (C=O) | 165 - 170 | |

| Aromatic (C) | 128 - 135 | |

| Benzylic CH₂ | ~67 |

m = multiplet, s = singlet

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is fundamental for identifying the functional groups and probing the coordination of the carboxylate groups to the calcium ion.

In the FT-IR spectrum of this compound, the most informative region would be the carbonyl stretching frequencies. In a free carboxylic acid, the C=O stretch appears around 1700-1725 cm⁻¹. Upon deprotonation to form the carboxylate anion and coordination to a metal ion like Ca²⁺, this band is replaced by two distinct bands: the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the COO⁻ group, typically found around 1550-1610 cm⁻¹ and 1400-1440 cm⁻¹, respectively. The magnitude of the separation between these two frequencies (Δν = νₐₛ - νₛ) can provide valuable information about the coordination mode of the carboxylate group (e.g., monodentate, bidentate chelating, or bridging). For instance, studies on other calcium carboxylate complexes have utilized FT-IR to confirm the coordination of the carboxylate ligands to the calcium center. nih.gov

Raman spectroscopy would provide complementary information. The vibrations of the aromatic rings would be particularly prominent in the Raman spectrum. Studies on alkali metal hydrogen phthalates have assigned the internal vibrations to those of the orthophenylene and carboxyl groups, noting small frequency shifts upon substitution of the metal ion. arxiv.orgresearchgate.net Similar shifts would be expected for this compound, reflecting the influence of the Ca²⁺ ion on the electronic structure of the phthalate backbone.

Table 2: Expected Key Vibrational Frequencies (cm⁻¹) for this compound (Note: These are generalized ranges and for illustrative purposes only.)

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |

| O-H Stretch (of any coordinated water) | IR | 3200 - 3500 |

| C-H Stretch (Aromatic) | IR, Raman | 3000 - 3100 |

| Asymmetric COO⁻ Stretch (νₐₛ) | IR | 1550 - 1610 |

| Symmetric COO⁻ Stretch (νₛ) | IR | 1400 - 1440 |

| Aromatic Ring Vibrations | Raman | 1000 - 1600 |

| Ca-O Stretch | IR, Raman | < 400 |

Mass spectrometry (MS) is a powerful technique for confirming the molecular weight and elemental composition of a compound. For this compound, techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) would be employed.

One would expect to observe ions corresponding to the intact calcium complex or its fragments. For example, in a positive ion mode ESI-MS spectrum, one might detect an ion such as [Ca(C₁₅H₁₁O₄)]⁺, which corresponds to the calcium ion bound to a single benzylphthalate anion. Tandem mass spectrometry (MS/MS) experiments could be performed on this parent ion to induce fragmentation. The resulting fragmentation pattern would provide structural information, for example, by showing the loss of a benzyl group or carbon dioxide, further confirming the connectivity of the molecule. Studies on the mass spectrometry of other calcium-ligand complexes have shown the utility of MS/MS in elucidating fragmentation pathways and confirming binding sites. frontiersin.orgnih.gov

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the ions, allowing for the calculation of the elemental formula with high accuracy and confidence.

Theoretical and Computational Studies of Coordination and Structure

In conjunction with experimental data, theoretical and computational methods provide invaluable atomic-level insights into the structure, stability, and dynamics of molecules.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT calculations could be used to:

Optimize the molecular geometry: Predicting bond lengths, bond angles, and dihedral angles for the most stable three-dimensional structure. This would reveal the coordination geometry around the calcium ion (e.g., octahedral, hepta-coordinate) and the conformation of the benzylphthalate ligand.

Calculate vibrational frequencies: The computed IR and Raman spectra can be compared with experimental spectra to aid in the assignment of vibrational modes.

Analyze the electronic properties: DFT can be used to calculate the distribution of electron density, molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the nature of the Ca-O bonds. researchgate.netresearchgate.net This provides insight into the chemical reactivity and stability of the complex. researchgate.netresearchgate.net

Studies on related calcium coordination compounds with aromatic carboxylate ligands have successfully used DFT to gain insights into their electronic properties and to compare optimized structures with those determined by X-ray crystallography. researchgate.netresearchgate.networktribe.com

Table 3: Representative DFT Calculation Outputs for a Hypothetical this compound Monomer (Note: This table illustrates the type of data generated from DFT calculations.)

| Parameter | Description | Hypothetical Value |

| Geometric Parameters | ||

| Ca-O Bond Length | Distance between Calcium and coordinating Oxygen | 2.3 - 2.5 Å |

| C=O Bond Length | Length of the carbonyl bond in the coordinated carboxylate | ~1.25 Å |

| C-O Bond Length | Length of the single C-O bond in the coordinated carboxylate | ~1.28 Å |

| Electronic Properties | ||

| HOMO-LUMO Gap | Energy difference between the highest occupied and lowest unoccupied molecular orbitals | 4 - 6 eV |

| Mulliken Charge on Ca | Partial atomic charge on the Calcium atom | +1.5 to +1.8 e |

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. For this compound, MD simulations could be used to:

Explore conformational flexibility: The benzyl and phthalate groups have rotational freedom. MD simulations can explore the different possible conformations of the ligand in solution and when coordinated to the calcium ion.

Study solvation effects: MD simulations explicitly model solvent molecules (e.g., water), providing a detailed picture of how the solvent interacts with the calcium complex and influences its structure and dynamics.

Investigate aggregation: In solution, it is possible for multiple this compound units to self-assemble. MD simulations can model these aggregation processes and characterize the resulting structures.

While specific MD studies on this compound are lacking, research on the interactions between Ca²⁺ and carboxylate groups, as well as simulations of phthalate esters, have provided fundamental insights into the forces governing these systems. nih.govfigshare.comacs.org These studies highlight the importance of electrostatic interactions and the role of the solvent in determining the structure and stability of such complexes. nih.govfigshare.com

Chemical Reactivity and Transformation Pathways

Hydrolytic Stability and Degradation Kinetics

The stability of calcium benzylphthalate in aqueous environments is largely dependent on the hydrolysis of its ester bonds. This process involves the cleavage of the ester linkages, leading to the formation of phthalic acid and benzyl (B1604629) alcohol. smolecule.com The rate of this degradation is highly sensitive to the pH of the surrounding medium.

The hydrolysis of the phthalate (B1215562) ester can occur under both acidic and basic conditions, though the mechanisms and rates differ significantly. wikipedia.org Under basic conditions, the process is known as saponification, where hydroxide (B78521) ions act as nucleophiles, attacking the electrophilic carbonyl carbon of the ester group. wikipedia.org This pathway is generally more rapid than acid-catalyzed hydrolysis.

Studies on analogous compounds like butyl benzyl phthalate (BBP) demonstrate a clear trend of increasing degradation with higher pH. For instance, experimental runs on BBP showed that for a reaction time of 15 minutes, conversions were 65% at pH 4, 83% at pH 7, and 91% at pH 10, indicating that an increase in pH enhances the degradation rate. Kinetic calculations for BBP have estimated the hydrolysis half-life to be approximately 1.4 years at a neutral pH of 7, which decreases significantly to 51 days at a slightly more alkaline pH of 8. epa.gov

| pH | Observed Effect on Degradation Rate | Calculated Half-Life (for BBP) | Reference |

|---|---|---|---|

| 4 | Slower degradation (65% conversion in 15 min) | Not specified | |

| 7 | Moderate degradation (83% conversion in 15 min) | 1.4 years | epa.gov |

| 8 | Faster degradation | 51 days | epa.gov |

| 10 | Fastest degradation (91% conversion in 15 min) | Not specified |

The presence of two ester bonds in the benzylphthalate structure makes it susceptible to chemical reactions, particularly hydrolysis. wikipedia.org These bonds are the primary targets for nucleophilic attack by water or hydroxide ions, leading to the molecule's breakdown. smolecule.com The carbonyl carbon atom in each ester group is weakly electrophilic, making it a reactive site. wikipedia.org The cleavage of these bonds is the initial and rate-determining step in the environmental degradation of the compound under many conditions, yielding phthalic acid and benzyl alcohol as primary products. smolecule.com The subsequent fate of these breakdown products depends on the prevailing environmental conditions.

Oxidative Degradation Processes

Oxidative processes, often mediated by highly reactive chemical species, provide another significant pathway for the transformation of phthalates. These processes can break down the aromatic ring structure and modify the side chains.

The degradation of the benzyl group typically occurs after the initial hydrolytic cleavage of the ester bond, which releases benzyl alcohol. nih.gov This liberated benzyl alcohol can then undergo oxidation. For example, in microbial degradation pathways, benzyl alcohol is converted first to benzaldehyde (B42025) and subsequently to benzoic acid. nih.gov This transformation is an oxidative process where the alcohol functional group is oxidized to an aldehyde and then to a carboxylic acid.

Advanced oxidation processes (AOPs) that generate highly reactive free radicals, such as hydroxyl radicals (·OH), are effective in degrading phthalates. During ozonation, for example, organic compounds can be degraded by both molecular ozone (O₃) and hydroxyl radicals that are formed. Hydroxyl radicals are powerful, non-selective oxidizing agents that can react with most organic compounds. These radical-induced pathways can lead to the hydroxylation of the aromatic ring and cleavage of the ester, ultimately resulting in the mineralization of the compound to carbon dioxide and water.

Photochemical Transformation under Controlled Conditions

Exposure to ultraviolet (UV) radiation can induce photochemical transformations in phthalate esters. This degradation can occur through direct photolysis or be enhanced by the presence of a photocatalyst.

In the photocatalytic degradation of the related butyl benzyl phthalate, the proposed pathway begins with the molecule's conversion into a radical anion. nih.gov This is followed by the addition of a hydroxyl radical. The resulting species becomes protonated and then loses benzyl alcohol, forming a monoester which is subsequently transformed into phthalic acid. nih.gov

Studies using photocatalysts like zinc oxide (ZnO) nanoparticles have demonstrated the efficacy of this method. In one experiment, the presence of ZnO nanoparticles under UV light resulted in a 21% transformation of an initial BBP concentration within two hours. researchgate.netchemijournal.com This indicates that photocatalysis can be a significant pathway for the degradation of benzyl phthalates in environments where both light and suitable catalytic surfaces are present.

UV-Initiated Degradation Mechanisms

The degradation of the benzyl phthalate structure initiated by ultraviolet (UV) radiation is primarily studied through photocatalysis, often employing a semiconductor catalyst like titanium dioxide (TiO₂). The process relies on the generation of highly reactive hydroxyl radicals (•OH) upon UV irradiation of the catalyst. These radicals are powerful oxidizing agents that attack the phthalate molecule, initiating its breakdown.

The degradation rate can be described by pseudo-first-order kinetics. Several factors influence the efficiency of this process:

Catalyst Dosage: The rate of degradation increases with the concentration of the TiO₂ catalyst up to an optimal point (e.g., 2.0 g/L for BBP), beyond which the solution's turbidity can hinder light penetration.

pH Level: The pH of the solution affects the surface charge of the catalyst and the formation of hydroxyl radicals. For the degradation of BBP, a neutral pH of 7.0 has been found to be optimal.

Presence of Other Ions: Co-existing ions in the solution can significantly impact the degradation rate. While some anions like bromate (B103136) (BrO₃⁻) and dichromate (Cr₂O₇²⁻) can enhance the process, other ions tend to inhibit it. Notably, cations such as K⁺, Na⁺, Mg²⁺, and Ca²⁺ have an inhibitory effect. The presence of calcium ions (Ca²⁺) is particularly detrimental, as they can adsorb onto the surface of the TiO₂ catalyst, blocking the active sites where hydroxyl radicals are generated and thereby reducing the efficiency of the degradation process. nih.gov

The primary mechanism involves the attack of hydroxyl radicals on the ester linkages and the aromatic rings, leading to the cleavage of the benzyl and alkyl groups and subsequent oxidation.

Sonochemical Effects on Chemical Reactivity

Sonochemistry utilizes high-frequency ultrasound (typically >20 kHz) to induce chemical reactions. The degradation of phthalates in an aqueous solution via sonication is driven by the phenomenon of acoustic cavitation: the formation, growth, and violent collapse of microscopic bubbles. nih.gov

The collapse of these cavitation bubbles generates transient, localized hot spots with extremely high temperatures (several thousand Kelvin) and pressures. These extreme conditions lead to two primary degradation mechanisms:

Pyrolysis of Water: Water molecules within and near the collapsing bubble undergo pyrolysis, splitting into highly reactive hydrogen atoms (H•) and hydroxyl radicals (•OH). nih.gov

Thermal Decomposition: Volatile and semi-volatile compounds that diffuse into the gaseous interior of the bubble are subjected to direct thermal decomposition.

Phthalates, being hydrophobic compounds, tend to accumulate at the gas-liquid interface of the cavitation bubbles. This positioning makes them highly susceptible to attack by the hydroxyl radicals generated at the interface and to thermal degradation during bubble collapse. Studies on butyl benzyl phthalate have shown that it can be effectively removed from water within 30-60 minutes of ultrasonic irradiation. nih.govsigmaaldrich.com The efficiency of sonochemical degradation is influenced by factors such as ultrasonic frequency, power, and solution temperature. nih.gov

Thermal Decomposition Characteristics and Pathways

Specific thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for this compound is not extensively documented. However, its thermal decomposition pathway can be inferred from the behavior of related calcium carboxylates and phthalate salts. The process is expected to occur in multiple stages.

Upon heating, the initial decomposition would likely involve the cleavage of the ester bond, releasing the benzyl group. The remaining calcium phthalate is relatively stable but will decompose at high temperatures. cymitquimica.com General studies on calcium carboxylates show a common pathway where the salt decomposes to form calcium carbonate (CaCO₃) as a primary solid intermediate. iitk.ac.in This calcium carbonate intermediate is stable up to higher temperatures (typically >600°C), at which point it further decomposes to calcium oxide (CaO) and carbon dioxide (CO₂). iitk.ac.inmdpi.com

Therefore, a plausible thermal decomposition pathway for this compound is:

Initial Stage: Cleavage and volatilization of the benzyl group and other organic fragments.

Intermediate Stage: Decomposition of the remaining calcium phthalate structure to form solid calcium carbonate.

Final Stage: Decomposition of calcium carbonate at higher temperatures to yield calcium oxide as the final solid residue.

Studies using pyrolysis-gas chromatography/mass spectrometry (Py-GC/MS) confirm that phthalates can be thermally extracted from polymer matrices for analysis, indicating that they break down under controlled heating. nih.govthermofisher.comnih.gov When heated to decomposition in a general sense, phthalates are known to emit acrid smoke and fumes.

Investigation of Reaction Intermediates and Products

The investigation of intermediates and final products is crucial for understanding the complete transformation pathway of this compound. Based on degradation studies of analogous benzyl phthalate esters, several key products have been identified across different degradation methods.

The initial step in many degradation pathways (photocatalytic, sonochemical, and biological) is the hydrolysis of the ester bonds. For butyl benzyl phthalate, this results in the formation of mono-butyl phthalate (MBP) and mono-benzyl phthalate (MBzP) . nih.gov These monoesters are then further degraded.

The central intermediate in most phthalate degradation pathways is phthalic acid . nih.gov This is formed by the removal of both ester side chains. From there, the aromatic ring of phthalic acid can be opened and oxidized, eventually leading to mineralization into carbon dioxide and water under ideal conditions. Other identified intermediates can include benzoic acid , resulting from the cleavage and transformation of the benzyl group. nih.gov

The following table summarizes the major intermediates identified in the degradation of the benzyl phthalate structure.

| Degradation Method | Key Intermediates and Products |

| UV-Initiated (Photocatalytic) | Mono-benzyl phthalate, Phthalic acid |

| Sonochemical | Mono-benzyl phthalate, Phthalic acid, Hydroxylated derivatives |

| Thermal Decomposition | Phthalic acid, Calcium carbonate, Calcium oxide, Benzyl-derived compounds |

| Biodegradation (Analogous) | Mono-benzyl phthalate, Phthalic acid, Benzoic acid |

For this compound specifically, the initial hydrolysis would yield benzyl alcohol and calcium phthalate, which would then undergo further degradation consistent with the pathways described above.

Advanced Analytical Methodologies for Chemical Assessment

Chromatographic Separation Techniques

Chromatography is the cornerstone of phthalate (B1215562) analysis, providing the necessary separation of target analytes from complex sample matrices. Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry, offer high sensitivity and selectivity.

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like phthalate esters. oregonstate.edurestek.com Due to their volatility, phthalates are well-suited for GC analysis, which separates compounds based on their boiling points and interactions with the stationary phase of the analytical column. chromatographyonline.com The coupling with mass spectrometry provides powerful detection capabilities, allowing for both qualitative identification based on mass spectra and precise quantification. restek.comnih.gov

A typical GC-MS method for phthalate analysis, which would be applicable to the benzylphthalate moiety of calcium benzylphthalate after appropriate sample preparation, involves injection into a heated port to vaporize the sample. nih.gov The vaporized analytes are then carried by an inert gas, such as helium or increasingly, hydrogen, through a capillary column. nih.govpeakscientific.com The separation is commonly achieved on a low-polarity cross-linked 5%-phenyl/95%-dimethylpolysiloxane capillary column. nih.gov

For detection, selected ion monitoring (SIM) mode is often employed to enhance sensitivity and reduce matrix interference, which is crucial when analyzing trace levels of contaminants. oregonstate.edupeakscientific.com While many phthalates share a common base peak ion at m/z 149, making identification of coeluting compounds difficult, specific temperature programs and column choices can achieve adequate separation. restek.com

Table 1: Illustrative GC-MS Parameters for Phthalate Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane) | Separation of analytes |

| Carrier Gas | Helium or Hydrogen | Transports sample through the column |

| Injection Mode | Splitless | To maximize analyte transfer to the column for trace analysis |

| Temperature Program | Gradient, e.g., 80°C (hold 4 min) to 310°C at 7°C/min | To elute compounds with a wide range of boiling points |

| Ionization Mode | Electron Impact (EI) | To fragment analyte molecules for mass analysis |

| Detection Mode | Selected Ion Monitoring (SIM) | To increase sensitivity and selectivity for target compounds |

Liquid chromatography-mass spectrometry (LC-MS), particularly with a tandem mass spectrometer (MS/MS), has become an essential tool for analyzing phthalates and their metabolites, especially in biological matrices. nih.govresearchgate.net This technique is advantageous for compounds that are less volatile or thermally labile. LC-MS/MS offers exceptional selectivity and sensitivity, making it possible to quantify analytes at very low concentrations. researchgate.net

The chromatographic separation is typically performed using a reversed-phase column, such as a C18 column. nih.govsciex.com A gradient elution with a mobile phase consisting of solvents like methanol (B129727) or acetonitrile (B52724) and water, often with an additive like ammonium (B1175870) acetate (B1210297), is used to separate the target compounds. sciex.comresearchgate.net

Detection is commonly achieved using an electrospray ionization (ESI) source, often operated in negative ion mode, which is effective for generating ions from phthalate monoesters. nih.govnih.gov The subsequent MS/MS analysis, performed in Multiple Reaction Monitoring (MRM) mode, provides high specificity by monitoring a specific precursor ion to product ion transition for each analyte. sciex.com A significant challenge in phthalate analysis is background contamination from laboratory equipment and solvents; installing a trap column between the LC pump and the autosampler can help mitigate this issue. nih.govsciex.com

Table 2: Representative LC-MS/MS Parameters for Phthalate Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | C18 reversed-phase (e.g., 50 mm x 2.1 mm, 1.8 µm) | Separation of analytes in the liquid phase |

| Mobile Phase | Gradient of Acetonitrile/Methanol and Water with Ammonium Acetate | To elute compounds based on their polarity |

| Flow Rate | 0.3 - 0.5 mL/min | To control the speed of the mobile phase |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode | To generate deprotonated molecular ions [M-H]⁻ |

| Detection Mode | Multiple Reaction Monitoring (MRM) | For highly selective and sensitive quantification |

Sample Preparation and Extraction Techniques

Before chromatographic analysis, the analyte of interest must be isolated from the sample matrix. This step is critical as it removes interfering substances and concentrates the analyte, thereby improving the accuracy and sensitivity of the subsequent analysis.

Solid-phase extraction (SPE) is a widely used sample preparation technique that separates components of a mixture according to their physical and chemical properties. thermofisher.com It is valued for reducing solvent consumption compared to traditional liquid-liquid extraction. mdpi.com The process involves passing a liquid sample through a solid adsorbent (the stationary phase) that retains the analytes of interest. phenomenex.com Interfering compounds are washed away, and the purified analytes are then eluted with a small volume of a different solvent. thermofisher.comphenomenex.com For phthalate analysis, various polymeric or silica-based sorbents can be used in SPE cartridges. phenomenex.com

Solid-phase microextraction (SPME) is a miniaturized, solvent-free version of SPE. neuroquantology.com In SPME, a fused-silica fiber coated with a polymeric stationary phase is exposed to the sample. The analytes partition from the sample matrix into the fiber coating. The fiber is then withdrawn and transferred to the injection port of a gas chromatograph for thermal desorption and analysis. SPME is considered a green analytical technique because it eliminates the need for organic solvents during the extraction step. neuroquantology.commdpi.com

Dispersive liquid-liquid microextraction (DLLME) is a rapid and efficient microextraction technique based on a ternary solvent system. nih.govnih.gov It involves the rapid injection of a mixture of an extraction solvent (a water-immiscible organic solvent) and a disperser solvent (miscible in both the extraction solvent and the aqueous sample) into the aqueous sample. nih.gov This creates a cloudy solution of fine droplets, maximizing the surface area for the extraction of analytes from the aqueous phase into the organic extraction solvent. After centrifugation, the sedimented organic phase is collected and analyzed, typically by GC-MS. nih.gov The method is known for its high enrichment factors, low solvent consumption, and speed. nih.gov

Table 3: Comparison of Extraction Techniques for Phthalate Analysis

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| SPE | Analyte partitioning between a solid sorbent and a liquid sample | Good selectivity, high recovery, easily automated | Can require larger solvent volumes than microextraction techniques |

| SPME | Analyte partitioning between a coated fiber and a sample | Solvent-free, simple, integrates sampling and pre-concentration | Fiber fragility, potential for matrix effects |

| DLLME | Analyte partitioning into fine droplets of an extraction solvent dispersed in the sample | Fast, high enrichment factor, low solvent usage | Requires specific solvent properties, emulsion formation can be an issue |

Green Analytical Chemistry (GAC) aims to make analytical procedures safer and more environmentally friendly by minimizing the use of hazardous substances and reducing waste and energy consumption. neuroquantology.comexplorationpub.com The principles of GAC are increasingly being applied to the analysis of phthalates. explorationpub.com

Key strategies in greening phthalate analysis include the miniaturization of sample preparation techniques, as seen with SPME and DLLME, which drastically reduce the volume of organic solvents required. neuroquantology.comnih.gov Another approach is the substitution of hazardous solvents with greener alternatives. For example, ethyl acetate has been used as a "green" extraction solvent in some methodologies. chromatographyonline.com

Efforts also focus on reducing the energy consumption of analytical instruments. While techniques like GC-MS are highly effective, their energy consumption is a significant environmental drawback that is difficult to avoid. chromatographyonline.com The development of methods that integrate and automate analytical processes can also contribute to a greener approach by minimizing procedural steps and reagent use. explorationpub.com

Spectroscopic Quantification Methods (excluding clinical applications)

The direct spectroscopic quantification of the specific compound this compound is not extensively detailed in publicly available scientific literature. Standardized methods dedicated solely to its quantification using techniques such as UV-Vis, FTIR, or NMR spectroscopy have not been established through peer-reviewed research. However, the principles of these analytical methodologies can be applied to construct a theoretical framework for the quantification of this compound, based on the analysis of its constituent parts—the calcium ion and the benzylphthalate anion—and on methods developed for similar chemical structures.

1 Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a quantitative technique based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. For this compound, the chromophore responsible for UV absorption is the benzylphthalate anion, which contains aromatic benzene (B151609) rings.

A quantitative method could be developed by dissolving a pure standard of this compound in a suitable solvent that does not absorb in the same UV region. The wavelength of maximum absorbance (λmax) would first be determined by scanning the UV spectrum. A series of standard solutions of known concentrations would then be prepared to construct a calibration curve by plotting absorbance versus concentration. The concentration of an unknown sample could be determined by measuring its absorbance and interpolating the value from the linear regression of the calibration curve.

While this method is simple and cost-effective, its selectivity can be low. libretexts.org The presence of other UV-absorbing impurities or compounds in a sample matrix would interfere with the measurement, necessitating a separation step, such as high-performance liquid chromatography (HPLC), prior to UV detection. libretexts.org

Table 1: Illustrative UV-Vis Calibration Data for this compound This table is a hypothetical representation of data that would be generated to create a standard calibration curve.

| Standard Concentration (mg/L) | Absorbance at λmax |

|---|---|

| 1.0 | 0.152 |

| 2.5 | 0.378 |

| 5.0 | 0.755 |

| 7.5 | 1.130 |

| 10.0 | 1.505 |

Linear Regression Equation: y = 0.150x + 0.003

Correlation Coefficient (R²): 0.9998

2 Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. This technique can be used quantitatively by relating the intensity of a specific absorption band to the concentration of the analyte. For this compound, characteristic absorption bands would include the asymmetric and symmetric stretches of the carboxylate group (COO⁻), as well as vibrations from the aromatic rings and the benzyl (B1604629) group's C-H bonds.

A quantitative FTIR method could be developed, particularly for solid samples. One common approach is the potassium bromide (KBr) pellet technique, where a known mass of the sample is intimately mixed with a known mass of an internal standard (a substance with a unique, non-overlapping peak) and KBr powder. The ratio of the peak height or area of the analyte's characteristic band to that of the internal standard is then plotted against the analyte's concentration to create a calibration curve. This "constant ratio method" has been successfully applied to quantify inorganic calcium compounds like calcium carbonate. nih.gov The homogeneity of the sample mixture and consistency in particle size are critical for accurate and reproducible results. nih.gov

Table 2: Potential FTIR Bands for Quantification of this compound This table lists potential characteristic infrared absorption bands that could be used for developing a quantitative method.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Potential for Quantification |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Moderate; potential overlap with other C-H signals. |

| Carboxylate (COO⁻) Asymmetric Stretch | 1610-1550 | High; typically a strong and characteristic absorption. |

| Carboxylate (COO⁻) Symmetric Stretch | 1440-1360 | High; used in conjunction with the asymmetric stretch. |

| Aromatic C=C Bending | 750-700 | Moderate; can be specific to substitution pattern. |

3 Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that can determine the concentration of a substance without the need for a calibration curve using a like-for-like standard of the analyte. The quantification is based on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.

For a qNMR analysis of this compound, a precisely weighed amount of the sample would be dissolved in a suitable deuterated solvent along with a precisely weighed amount of an internal standard. The internal standard must be a high-purity compound with a simple NMR spectrum that does not have signals overlapping with the analyte. The concentration of this compound can be calculated by comparing the integral of one of its specific proton signals (e.g., from the benzyl group or the phthalate ring) to the integral of a known signal from the internal standard. This technique is highly specific and accurate, making it a powerful tool for the purity assessment and quantification of organic compounds, including benzyl esters. sciepub.com

Table 3: Parameters for qNMR Quantification of this compound This table outlines the necessary components and calculations for a hypothetical qNMR experiment.

| Parameter | Description / Example |

|---|---|

| Analyte Signal (Integral x) | Integral of the benzyl CH₂ protons (~5.4 ppm). |

| Number of Protons for Analyte Signal (N x) | 2 protons for the benzyl CH₂ group. |

| Internal Standard (IS) | Maleic acid or Dimethyl sulfone. |

| IS Signal (Integral std) | Integral of the olefinic protons of maleic acid (~6.3 ppm). |

| Number of Protons for IS Signal (N std) | 2 protons for maleic acid. |

| Mass of Analyte (m x) | To be determined. |

| Mass of IS (m std) | Precisely weighed amount. |

| Molar Mass of Analyte (M x) | 550.58 g/mol for Calcium bis(2-(benzyloxycarbonyl)benzoate). |

| Molar Mass of IS (M std) | 116.07 g/mol for maleic acid. |

| Purity Calculation Formula | Purity (%) = (Integral x / Integral std) * (N std / N x) * (M x / M std) * (m std / m sample) * 100 |

Potential Applications in Materials Science and Industrial Chemistry

Exploration as a Specialty Plasticizer or Polymer Additive

The primary industrial interest in phthalate (B1215562) compounds has historically been their role as plasticizers, particularly for polyvinyl chloride (PVC). Calcium benzylphthalate is explored within this context as a specialty additive. smolecule.com Unlike more common liquid phthalates like butyl benzyl (B1604629) phthalate (BBP), the salt form of this compound suggests different modes of incorporation and interaction within a polymer matrix.

As a polymer additive, this compound can influence the final properties and processability of thermoplastic resins. Its incorporation is intended to enhance flexibility and durability. smolecule.com In PVC applications, phthalates work by embedding themselves between the polymer chains, spacing them apart and thus lowering the glass transition temperature (Tg), which transitions the material from a rigid to a more flexible state.

The addition of this compound can also affect the processing of the polymer melt. High solvating plasticizers, such as the related BBP, can lower the temperature required for melting or accelerate the fusion process, which is a critical parameter in applications like plastisols. google.com While specific data for this compound is limited, its chemical similarity to BBP suggests it could offer similar benefits in processing efficiency. google.comnih.gov Furthermore, calcium-containing additives like calcium stearate (B1226849) are known to act as lubricants and thermal stabilizers in PVC formulations, a role that this compound could potentially share. wikipedia.org

Table 1: Potential Effects of this compound on Polymer Properties This table is based on the known effects of related phthalates and calcium-based additives.

| Polymer Property | Potential Effect of this compound Addition | Underlying Mechanism |

|---|---|---|

| Flexibility / Ductility | Increase | Intercalation of phthalate molecules between polymer chains, reducing intermolecular forces. |

| Durability | Increase | Reduced brittleness and improved resistance to mechanical stress. smolecule.com |

| Hardness | Decrease | Softening effect due to increased polymer chain mobility. |

| Processing Temperature | Decrease | Acts as a high-solvating agent, promoting faster fusion of the polymer resin. google.com |

| Thermal Stability | Potential Increase | The calcium component may help neutralize acidic byproducts like HCl during PVC degradation. |

The effectiveness of a plasticizer is highly dependent on its compatibility with the host polymer. Phthalates with both aromatic (benzyl) and alkyl components generally exhibit good compatibility with polar polymers. nih.gov

Polyvinyl Chloride (PVC): this compound is noted for its use in enhancing the properties of PVC products. smolecule.com The polarity of the ester groups in the phthalate molecule is compatible with the polar carbon-chlorine bonds in PVC, allowing for effective integration into the polymer matrix. calpaclab.comipexna.com Its related compound, BBP, is a well-established high-solvating plasticizer for PVC, used in applications ranging from flooring to food conveyor belts. google.comflexvinylalliance.com

Acrylics (PMMA): Acrylic polymers, such as polymethyl methacrylate (B99206) (PMMA), can also be modified with plasticizers. The related compound, butyl benzyl phthalate, is used as a permanent coalescing plasticizer in acrylic sealants, adhesives, and coatings. studylib.net While acrylics are generally resistant to many chemicals, they can be sensitive to certain esters and aromatic compounds. industrialspec.comtdiinternational.comindustrialspec.com The compatibility of this compound with acrylics would depend on the specific formulation and desired outcome. The interaction of calcium ions with the ester groups of PMMA has been shown to form calcium carboxylate at the interface, indicating a strong chemical interaction is possible. acs.org

Table 2: Compatibility Profile of this compound with Polymer Matrices Compatibility is inferred from data on chemically similar compounds like Butyl Benzyl Phthalate (BBP).

| Polymer Matrix | General Compatibility | Relevant Applications |

|---|---|---|

| Polyvinyl Chloride (PVC) | High | Flexible films, flooring, coatings, medical devices. smolecule.com |

| Acrylics (PMMA) | Moderate to High | Adhesives, sealants, coatings. studylib.net |

| Polyurethane | High | Specialty foams, sealants. nih.gov |

| Cellulose Resins (e.g., Nitrocellulose) | High | Lacquers, films, and coatings. |

Role in Novel Materials Development

Beyond its role as a polymer additive, the chemical structure of this compound makes it a candidate for the synthesis of more complex, functional materials.

This compound is structurally composed of a metal cation (Ca²⁺) and organic ligands (benzylphthalate anions), which are the fundamental components of coordination polymers and metal-organic frameworks (MOFs). researchgate.netresearchgate.netnih.gov Ca-based MOFs are a specific subclass gaining significant attention due to their high stability, low toxicity, biocompatibility, and the low density of the calcium metal. researchgate.netnih.govtaylorfrancis.com

The benzylphthalate ligand, with its carboxylate groups, can act as a "strut" or "linker" that connects the calcium "nodes" to form one-, two-, or three-dimensional networks. researchgate.net The synthesis of these materials often involves reacting a metal salt with a suitable organic linker under specific conditions (e.g., solvothermal synthesis). taylorfrancis.com By using this compound as a single-source precursor, or in combination with other linkers, it may be possible to create novel coordination polymers with tailored properties for applications in gas storage, separation, or drug delivery. researchgate.netnih.gov

There is a growing trend in materials science to develop sustainable composites by incorporating functional fillers into polymer matrices. While much of this research has focused on inorganic calcium fillers like calcium carbonate, there is potential for using functional organic calcium salts. mdpi.commdpi.commdpi.comresearchgate.net The use of this compound could offer a dual function: the calcium portion acts as a mineral filler to improve stiffness and thermal properties, while the organic phthalate portion provides plasticization and improves compatibility between the filler and the polymer matrix. mdpi.com

Furthermore, if the benzyl alcohol and phthalic acid components used to synthesize the compound are derived from renewable or recycled sources, it could contribute to the development of more sustainable polymer composites. mdpi.com Such composites could find use in applications where a balance of rigidity, flexibility, and improved processing is required.

Catalytic Applications of this compound or its Derivatives

The use of non-toxic, earth-abundant metals like calcium in catalysis is a significant area of green chemistry research. beilstein-journals.org Calcium compounds, including various calcium carboxylates, have demonstrated catalytic activity in a range of organic reactions. royalsocietypublishing.org

For instance, calcium derivatives have been shown to catalyze esterification and amidation reactions. researchgate.netfinechem-mirea.ru The catalytic activity often stems from the Lewis acidic nature of the Ca²⁺ ion, which can activate carbonyl groups toward nucleophilic attack. The carboxylate ligand itself can also play a role in the catalytic cycle. Studies on the CO2 gasification of lignite (B1179625) have shown that calcium forms metal-carboxylate complexes that are catalytically active. royalsocietypublishing.org

While specific studies employing this compound as a catalyst are not prominent, its structure as a calcium carboxylate suggests it or its derivatives could be investigated for such roles. google.com For example, calcium-BINOL phosphate (B84403) complexes have been successfully used to catalyze hydrocyanation reactions. beilstein-journals.org It is plausible that derivatives of this compound, where the ligand is further functionalized, could be designed to act as catalysts in various organic transformations. The synthesis of benzylphthalate esters themselves relies on acid-catalyzed esterification, highlighting the importance of catalysis in the production of the compound's precursors. smolecule.com

Environmental Chemical Fate and Remediation from a Non Biological Perspective

Abiotic Degradation Pathways in Environmental Systems

Abiotic degradation refers to the breakdown of a chemical compound by non-living processes. For phthalate (B1215562) esters, the primary abiotic pathways are hydrolysis, photolysis, and oxidation.

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. Phthalate esters, including the benzylphthalate anion, are susceptible to hydrolysis, which cleaves the ester linkage to yield phthalic acid and the corresponding alcohol (in this case, benzyl (B1604629) alcohol). wikipedia.org

However, under typical environmental conditions (neutral pH), the rate of abiotic hydrolysis for phthalates is generally slow and often considered negligible compared to biodegradation. nih.gov For the related compound BBP, the calculated hydrolysis half-life is 1.4 years at a pH of 7, decreasing to 51 days at a more alkaline pH of 8. nih.gov The reaction is significantly faster under strong acidic or basic conditions. wikipedia.org While slow, this pathway contributes to the long-term natural attenuation of the compound in aqueous systems. Studies have shown that sonochemical action, or the application of ultrasound, can significantly accelerate the rate of hydrolysis for phthalate esters. acs.org

Photolysis is the degradation of a compound by photons, particularly from sunlight. Phthalates can absorb ultraviolet (UV) radiation, which can lead to the breaking of chemical bonds. nih.gov However, direct photolysis of phthalates in water is generally a slow process. d-nb.info One study on BBP reported that after 28 days of exposure to sunlight, only 43% of the compound had degraded. wfduk.org

Oxidative transformations by reactive species like hydroxyl radicals (•OH) and ozone (O₃) are far more significant abiotic degradation pathways. nih.gov These processes can occur in the atmosphere, where photochemically-produced hydroxyl radicals react with vapor-phase phthalates, and in water during chemical treatment. nih.gov The degradation of BBP by ozonation, for example, involves a complex set of parallel reactions including direct attack by molecular ozone and indirect, non-selective oxidation by hydroxyl radicals. The efficiency of these oxidative processes is often enhanced by the presence of UV light.

Key intermediates identified from the oxidative degradation of BBP, which would also be expected from benzylphthalate, include:

Phthalic acid nih.gov

Benzyl alcohol nih.gov

Benzoic acid nih.gov

Chemical Remediation Technologies for Removal

To address contamination, several chemical remediation technologies have been developed to accelerate the degradation of persistent organic pollutants like phthalates.

Advanced Oxidation Processes (AOPs) are a suite of treatment methods designed to generate highly reactive and non-selective hydroxyl radicals (•OH) in situ. wikipedia.org These radicals can rapidly oxidize a wide range of organic contaminants, often mineralizing them into carbon dioxide, water, and inorganic salts. wikipedia.org AOPs have proven to be an effective and promising approach for the degradation of phthalate esters. iwaponline.comnih.gov Common AOPs include treatments using ozone, hydrogen peroxide, and UV light in various combinations (e.g., O₃/UV, UV/H₂O₂). wikipedia.orgconicet.gov.ar

| AOP Method | Target Compound | Key Parameters | Outcome | Reference |

| Ozonation (O₃) | Di-n-butyl phthalate | pH, Ozone dose | Increased degradation at higher pH | |

| UV/H₂O₂ | Diethyl phthalate | H₂O₂ concentration | High removal efficiency | nih.gov |

| O₃/UV | Butyl benzyl phthalate | pH, Ozone, UV | Process involves direct photolysis and oxidation by O₃ and •OH radicals | nih.gov |

Photocatalysis is an AOP that utilizes a semiconductor catalyst, most commonly Titanium dioxide (TiO₂), and a light source (typically UV) to generate oxidizing agents. nih.govd-nb.info When the photocatalyst is illuminated, it generates electron-hole pairs that react with water and oxygen to produce hydroxyl radicals and other reactive oxygen species. These species then attack and degrade the target pollutant adsorbed on the catalyst's surface. nih.gov

The photocatalytic degradation of BBP using UV light in the presence of TiO₂ has been demonstrated to be an effective removal method. hku.hk The process follows pseudo-first-order kinetics, and its efficiency can be influenced by factors such as catalyst concentration and pH. nih.gov The primary degradation intermediates are consistent with other oxidative pathways, including monobenzyl phthalate and phthalic acid. nih.gov Other photocatalysts, such as Zinc oxide (ZnO), have also shown the ability to transform BBP. chemijournal.com

Sonolysis, or sonochemical degradation, employs high-frequency ultrasound (typically >20 kHz) to treat contaminated water. nih.gov The process relies on a phenomenon called acoustic cavitation: the formation, growth, and violent collapse of microscopic bubbles in the liquid. nih.gov The collapse of these cavitation bubbles creates transient, localized "hot spots" with extremely high temperatures and pressures, leading to the thermal decomposition of pollutants and the formation of hydroxyl radicals from water molecules. nih.gov

Sonolytic treatment has been shown to be particularly effective for removing more hydrophobic, higher molecular weight phthalates, including BBP. nih.govsigmaaldrich.com Studies using an ultrasonic frequency of 80 kHz demonstrated the removal of BBP from aqueous solutions within 30 to 60 minutes of irradiation. nih.govsigmaaldrich.com The relative reactivity of different phthalates during sonolysis is often correlated with their hydrophobicity, as more hydrophobic compounds tend to accumulate at the bubble-water interface where degradation reactions occur. nih.gov

Adsorption-Based Removal Mechanisms

Adsorption to solid matrices is a primary mechanism for the removal of phthalates from the aqueous phase. The efficiency of this process is dependent on the properties of both the chemical and the adsorbent material. For the benzylphthalate anion, various materials have demonstrated removal capabilities through adsorption.

The presence of calcium ions can significantly influence the adsorption process. Dissolved calcium (Ca2+) has been shown to increase the adsorption of organic compounds to soil minerals. researchgate.net This occurs because calcium can act as a "bridge," forming complexes between the negatively charged carboxylate groups of the benzylphthalate anion and the surfaces of soil minerals. researchgate.net This enhanced association strengthens the bond between the organic compound and the mineral surface, effectively sequestering it from the water column and contributing to its accumulation in soil and sediment. researchgate.net

While not directly tested on calcium benzylphthalate, studies on similar phthalates like BBP show effective adsorption onto various media. Research has demonstrated that adsorbents such as multi-walled carbon nanotubes can achieve a maximum adsorption capacity of 87.72 mg/g for BBP. orientjchem.org The process is influenced by environmental factors; for instance, BBP adsorption increases with rising pH from 1.5 to 8.0. orientjchem.org

Table 1: Adsorbent Materials and Their Efficacy for Benzyl Butyl Phthalate (BBP)

| Adsorbent | Maximum Adsorption Capacity | Optimal Conditions | Reference |

|---|---|---|---|

| Multi-walled Carbon Nanotubes/Ag | 87.72 mg g⁻¹ | pH = 6.5-8.0, Contact Time = 12 min | orientjchem.org |

| Marine Sediments | Partition Coefficient (Kd) = 7.16-12.54 L/g | Sorption increases with higher salinity and lower temperature | researchgate.net |

| Corncob Biochar | High affinity, especially for more hydrophobic phthalates | Governed by hydrophobic interactions | wur.nl |

Chemical Mobility and Partitioning in Abiotic Matrices

The mobility and partitioning of this compound in the environment are largely governed by the physicochemical properties of the benzylphthalate anion, particularly its tendency to move from water to other environmental compartments like soil, sediment, and air.

Due to its high hydrophobicity and low water solubility, the benzylphthalate moiety readily adsorbs to suspended organic matter and transfers to settled sludges and sediments in aquatic systems. nih.gov This behavior is a key factor in its environmental distribution. Fugacity modeling of the closely related BBP indicates that its partitioning is significant: approximately 41.9% of releases to water are expected to end up in sediment. epa.gov Similarly, a large portion of atmospheric releases are predicted to deposit onto soil. epa.gov

The adsorption of the benzylphthalate anion to soil and sediment is a critical process controlling its fate and transport. This tendency to adsorb is quantified by the organic carbon-normalized partition coefficient (Koc). Experimental log Koc values for BBP range from 3.21 to over 4.7, which indicates low to negligible mobility in soil. nih.gov

The primary factors influencing this adsorption include:

Organic Carbon Content : The strong affinity of the benzylphthalate moiety for organic matter is a dominant mechanism for its retention in soils and sediments. researchgate.net In marine sediments, the partition coefficient of BBP was found to be roughly proportional to the organic content. researchgate.net